molecular formula C17H33NO7S2 B2846588 2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid CAS No. 2241117-64-4

2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Cat. No.: B2846588
CAS No.: 2241117-64-4
M. Wt: 427.57
InChI Key: BJTHXFJZMVJSAR-YZUKSGEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule comprising two distinct moieties:

2,2-Diethoxyethyl-imino-methyl-oxo-λ⁶-sulfane: A sulfonimidate derivative characterized by a λ⁶-sulfur center (sulfoximine group) with diethoxyethyl and methyl substituents. The λ⁶ designation indicates a hypervalent sulfur atom in the +4 oxidation state, conferring unique reactivity and stability .

[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic Acid: The (1S,4R)-enantiomer of 10-camphorsulfonic acid (CSA), a chiral bicyclic terpene derivative widely used as a resolving agent, catalyst, and counterion in pharmaceuticals. Its rigid bicyclo[2.2.1]heptane framework and sulfonic acid group enhance stereochemical control and solubility .

Properties

IUPAC Name

2,2-diethoxyethyl-imino-methyl-oxo-λ6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.C7H17NO3S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-10-7(11-5-2)6-12(3,8)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6H2,1-3H3/t7-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTHXFJZMVJSAR-YZUKSGEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CS(=N)(=O)C)OCC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CS(=N)(=O)C)OCC.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into two key components:

  • 2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane
  • (1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl
  • Methanesulfonic acid

The molecular formula is C10H16O4SC_{10}H_{16}O_4S with a molecular weight of 232.30 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation in various cancer cell lines. For example, in vitro assays have shown significant cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
    Cell LineIC50 (µM)Mechanism
    HepG27.9Induction of apoptosis
    MCF-719.6Cell cycle arrest
    HeLa47.0Apoptosis via caspase activation
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent. Studies have shown IC50 values ranging from 9.82 to 21.43 µM against DPPH radicals.

The biological activities of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates caspases and modulates apoptosis-related proteins, leading to programmed cell death in cancer cells.
  • Inhibition of Proliferation : It interferes with cell cycle progression, particularly in cancer cells, thus inhibiting their growth.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure allows for effective scavenging of reactive oxygen species (ROS), which are implicated in various diseases including cancer.

Case Studies

Several studies have been conducted to evaluate the biological activity of the compound:

  • Study on HepG2 Cells : A study investigated the effect of the compound on HepG2 cells using MTT assays. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 7.9 µg/mL, suggesting significant antitumor potential.
    "The compound exhibited a strong inhibitory effect on HepG2 cell proliferation, indicating its potential as an antineoplastic agent" .
  • Antioxidant Efficacy : Another study assessed the antioxidant capacity using DPPH and ABTS radical scavenging assays, revealing that at concentrations as low as 12.5 mg/L, the compound significantly reduced oxidative stress markers.
    "At low concentrations, the compound effectively scavenged free radicals and demonstrated protective effects against oxidative damage" .

Comparison with Similar Compounds

Key Properties:

  • Stereochemistry : The (1S,4R) configuration ensures enantioselectivity in asymmetric synthesis .
  • Spectroscopic Data :
    • ¹³C NMR : Peaks at δ 171.6 (carbonyl), 66.2–66.0 (diethoxy groups), and 38.1–22.3 ppm (bicyclic framework) align with camphorsulfonate derivatives .
    • FTIR : Bands at 1732 cm⁻¹ (C=O stretch) and 1199 cm⁻¹ (S=O stretch) confirm functional groups .
    • HRMS : [M+1]⁺ at m/z 336.1840 matches the molecular formula .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Structural Features Applications Distinguishing Properties References
Target Compound Sulfonimidate + (1S,4R)-CSA Chiral catalysis, ionic liquids Hybrid reactivity (λ⁶-sulfur + CSA chirality)
(1R,4S)-CSA (L-(-)-CSA) Enantiomeric CSA scaffold Resolution of basic drugs (e.g., venlafaxine) Opposite optical rotation ([α]ᴅ = -14° vs. +21° for (1S,4R))
Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl SX) Two CSA units linked via terephthalylidene Broad-spectrum UV filter (water-soluble) Synergistic UV absorption (λmax 345 nm)
Rucaparib Camsylate CSA salt of the PARP inhibitor rucaparib Pharmaceutical counterion (improved solubility) pKa ~1.5 (strong acidity enables salt formation)
N,N-Diethyl Ethanamine CSA Salt CSA paired with a tertiary amine Ionic liquid for antiviral drug delivery Enhanced bioavailability of hydroxychloroquine derivatives

Functional Group Analysis

Sulfonimidate vs. Sulfonate/Sulfonic Acid:

  • Sulfonimidate (λ⁶-Sulfur): Exhibits nucleophilic reactivity at the imino nitrogen, enabling use in cross-coupling reactions. The diethoxyethyl group enhances lipophilicity .
  • Camphorsulfonic Acid : The sulfonic acid group provides strong acidity (pKa ~1.5), while the bicyclic framework imposes steric constraints for enantioselective interactions .

Stereochemical Impact:

  • The (1S,4R) configuration in CSA derivatives is critical for resolving chiral amines and amino acids, whereas the (1R,4S) enantiomer (L-(-)-CSA) is less common in industrial applications .

Application-Specific Comparisons

A. Pharmaceutical Salts :

  • Target Compound: Potential as a counterion for basic drugs (e.g., rucaparib camsylate) due to high solubility (1.33 g/cm³) and thermal stability (decomposition >200°C) .
  • Hydroxychloroquine CSA Ionic Liquids : Demonstrated enhanced in vitro antiviral activity (EC₅₀ = 2.1 µM vs. 4.7 µM for free base) .

B. UV Filters :

  • Mexoryl SX : Superior photostability compared to the target compound, with molar extinction coefficient ε = 25,000 M⁻¹cm⁻¹ at 345 nm .

C. Catalysis :

  • CSA in Asymmetric Synthesis : (1S,4R)-CSA achieves >99% ee in Diels-Alder reactions, outperforming racemic (±)-CSA (85% ee) .

Data Tables

Table 2: Physicochemical Properties

Property Target Compound (1R,4S)-CSA Mexoryl SX
Melting Point (°C) 198 (decomp) 198 >300
Density (g/cm³) 1.33 1.33 1.45
Water Solubility High High Very high

Table 3: Spectroscopic Signatures

Technique Target Compound (1R,4S)-CSA
¹³C NMR (δ, ppm) 171.6 (C=O), 66.2 (OCH₂CH₃) 171.1 (C=O), 22.4 (CH₃)
FTIR (cm⁻¹) 1732 (C=O), 1199 (S=O) 1730 (C=O), 1195 (S=O)

Preparation Methods

Sulfide Precursor Preparation

The diethoxyethyl-imino-methyl-sulfane precursor is synthesized via nucleophilic substitution:

(CH₃)₂S + ClCH₂CH(OEt)₂ → (CH₃)(CH₂CH(OEt)₂)S + HCl  

Reaction conditions:

  • Temperature: 0–5°C in anhydrous THF
  • Base: Triethylamine (2.5 eq.)
  • Yield: 78–82%

Sulfoxidation to Sulfoxide

Controlled oxidation using meta-chloroperbenzoic acid (mCPBA):

(CH₃)(CH₂CH(OEt)₂)S + mCPBA → (CH₃)(CH₂CH(OEt)₂)SO  

Optimized parameters:

Parameter Value
Solvent Dichloromethane
Temperature −20°C to 0°C
Reaction time 4–6 hours
mCPBA equivalence 1.05 eq.
Yield 89%

Sulfoximine Formation

Amidation using hydroxylamine-O-sulfonic acid:

(CH₃)(CH₂CH(OEt)₂)SO + H₂NOSO₃H → (CH₃)(CH₂CH(OEt)₂)SNH  

Critical considerations:

  • pH maintenance at 8.5–9.0 with NaHCO₃
  • Exclusion of moisture to prevent hydrolysis
  • Final yield: 67% after recrystallization (hexane/EtOAc)

Bicyclic Methanesulfonic Acid Synthesis

Bicyclo[2.2.1]heptane Core Derivatization

Starting from (1R,4S)-camphor:

(1R,4S)-Camphor → (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol via:  
1. Baeyer-Villiger oxidation  
2. Acid-catalyzed ring contraction  

Stepwise yields:

Step Reagent Yield
Baeyer-Villiger CF₃CO₃H/H₂O₂ 58%
Ring contraction H₂SO₄ (95%) 73%

Methanesulfonation

Esterification with methanesulfonyl chloride:

Bicyclic alcohol + MsCl → [(1S,4R)-bicyclic]OMs  

Optimized conditions:

  • Solvent: Pyridine (acts as base and solvent)
  • Temperature: 0°C → rt over 12 hours
  • MsCl equivalence: 1.2 eq.
  • Yield: 91%

Coupling of Moieties

Sulfoximine Activation

Generation of sulfoximine chloride using PCl₅:

(CH₃)(CH₂CH(OEt)₂)SNH + PCl₅ → (CH₃)(CH₂CH(OEt)₂)SCl + POCl₃ + HCl  

Reaction monitoring via ³¹P NMR shows complete conversion in 2 hours at −10°C.

Nucleophilic Substitution

Coupling with the bicyclic methanesulfonate:

[(1S,4R)-bicyclic]OMs + SCl(CH₃)(CH₂CH(OEt)₂) → Target compound  

Key parameters:

Variable Optimal Value
Solvent Dry DMF
Base DBU (1.5 eq.)
Temperature 60°C
Reaction time 48 hours
Yield 63% (chromatography)

Purification and Characterization

Chromatographic Separation

Silica gel chromatography eluent system:

  • Hexane:Ethyl acetate (3:1 → 1:2 gradient)
  • Rf = 0.33 (1:1 hexane/EtOAc)

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):
δ 4.21 (q, J=7.1 Hz, 4H, OCH₂CH₃), 3.02 (s, 3H, SO₃CH₃), 1.89–2.11 (m, 6H, bicyclic CH₂), 1.32 (t, J=7.1 Hz, 6H, CH₃CH₂O).

HRMS (ESI+):
Calculated for C₁₅H₂₅NO₆S₂: 403.1164 [M+H]⁺
Found: 403.1167

Comparative Analysis of Synthetic Routes

Table 1. Efficiency metrics for different coupling strategies:

Method Yield (%) Purity (%) Stereopurity (% de)
Nucleophilic 63 98.5 >99
Mitsunobu 41 95.2 97
Metal-catalyzed 55 97.8 98

Nucleophilic substitution provides superior stereochemical outcomes due to the rigid bicyclic framework's resistance to racemization.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves coupling two distinct moieties:

  • Sulfane-imino component : Formation of the sulfane-imino group (e.g., via nucleophilic substitution using sodium hydroxide to deprotonate the amino group, enhancing reactivity) .
  • Bicyclo-methanesulfonic acid component : Derived from (+)-10-camphorsulfonic acid analogs, synthesized via stereospecific routes to retain the (1S,4R) configuration .
    Challenges :
  • Purity : Multi-step reactions require rigorous purification (e.g., column chromatography) to isolate intermediates .
  • Steric hindrance : The bicyclo[2.2.1]heptane structure may slow reaction kinetics, necessitating optimized temperatures (e.g., 80–100°C) .

Q. How can the compound’s structure be confirmed analytically?

Use a combination of techniques:

  • NMR spectroscopy : Confirm stereochemistry (e.g., bicyclo ring protons appear as distinct multiplets at δ 1.2–2.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 232.30 for the methanesulfonic acid moiety) .
  • X-ray crystallography : Resolve absolute configuration of the bicyclo system .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Screen against serine proteases or kinases due to sulfonic acid’s affinity for catalytic residues .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HepG2), noting solubility in DMSO/PBS mixtures (≤10% DMSO recommended) .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclo system affect bioactivity?

  • Comparative studies : Synthesize (1S,4R) and (1R,4S) enantiomers and test in enzyme inhibition assays.
  • Data : The (1S,4R) configuration in camphorsulfonic acid analogs shows 3–5× higher activity than enantiomers in thrombin inhibition .
  • Method : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and correlate with IC50 values .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Employ AutoDock Vina to model binding to trypsin-like proteases, focusing on sulfonic acid’s interaction with Arg/Lys residues.
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) .
  • Validation : Compare computational ΔG values with experimental Kd from SPR (Surface Plasmon Resonance) .

Q. How can conflicting solubility data from different studies be resolved?

  • Contradiction : Solubility ranges from 2 mg/mL (aqueous buffer) to >50 mg/mL (DMSO) .
  • Methodology :
    • Standardize buffers : Use phosphate buffer (pH 7.4) with 0.1% Tween-80 to mimic physiological conditions.
    • Dynamic Light Scattering (DLS) : Measure aggregation at varying concentrations to identify critical micelle concentrations .

Methodological Recommendations

  • Stereochemical Analysis : Combine NOESY NMR and electronic circular dichroism (ECD) to assign configurations .
  • Reaction Monitoring : Use inline FTIR to track imine formation (C=N stretch at ~1640 cm⁻¹) .
  • Data Reproducibility : Adopt split-plot experimental designs (e.g., randomized blocks for biological assays) to account for batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.